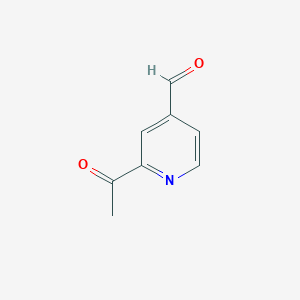

2-Acetylisonicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1185152-57-1 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

2-acetylpyridine-4-carbaldehyde |

InChI |

InChI=1S/C8H7NO2/c1-6(11)8-4-7(5-10)2-3-9-8/h2-5H,1H3 |

InChI Key |

KLYIOVQDUIGIKY-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=NC=CC(=C1)C=O |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetylisonicotinaldehyde

De Novo Synthesis Strategies

De novo synthesis offers the advantage of building the molecule from the ground up, allowing for precise placement of substituents. However, for a disubstituted pyridine (B92270) like 2-acetylisonicotinaldehyde, this approach can be complex and may require careful control of reaction conditions to achieve the desired substitution pattern.

Ring-Forming Reactions for the Pyridine Core

Several classical methods exist for the synthesis of the pyridine ring from acyclic precursors. These often involve condensation reactions of carbonyl compounds with a nitrogen source, typically ammonia (B1221849) or an ammonia equivalent.

One of the most well-known methods is the Hantzsch pyridine synthesis . In a hypothetical application to form a precursor to this compound, this would involve the condensation of a β-ketoester (such as ethyl acetoacetate (B1235776) to provide the acetyl group), an aldehyde (to provide the carbon at the 4-position), and ammonia. Subsequent oxidation of the initially formed dihydropyridine (B1217469) would yield the aromatic pyridine ring. The challenge in this approach lies in the selection of an appropriate aldehyde that would readily allow for the introduction of the formyl group at the 4-position in a later step.

Another versatile method is the Kröhnke pyridine synthesis . This multi-component reaction typically involves the reaction of a pyridinium (B92312) salt with an α,β-unsaturated carbonyl compound in the presence of a base. To construct the 2-acetyl-4-formyl substitution pattern, one would need to design the starting materials accordingly, which can be synthetically challenging.

While these methods are powerful for the synthesis of various pyridine derivatives, their direct application to the synthesis of this compound is not prominently documented in the scientific literature, suggesting that precursor-based routes are often more practical.

Sequential Functional Group Installation (Aldehyde and Acetyl Moieties)

An alternative de novo strategy involves forming a simpler pyridine ring and then sequentially introducing the acetyl and aldehyde groups.

This approach would begin with a simple pyridine derivative that could be selectively functionalized. For instance, one could envision starting with a pyridine ring bearing a methyl group at the 4-position and another functional group at the 2-position that can be later converted to an acetyl group. The methyl group could then be oxidized to an aldehyde. However, achieving regioselective difunctionalization of the pyridine ring can be difficult due to the directing effects of the nitrogen atom.

Formylation of a pre-existing 2-acetylpyridine (B122185) could be attempted using methods like the Vilsmeier-Haack or Reimer-Tiemann reactions. However, these reactions are typically effective on electron-rich aromatic systems, and the electron-withdrawing nature of the pyridine ring and the acetyl group would likely make such electrophilic substitutions challenging at the 4-position.

Conversely, one could start with a pyridine derivative already containing a formyl group or a precursor at the 4-position and then introduce the acetyl group at the 2-position. Acylation of pyridines can be achieved through various methods, often involving organometallic reagents or radical reactions, as direct Friedel-Crafts acylation is generally not effective on the electron-deficient pyridine ring.

Condensation reactions could also be employed to build the functional groups. For example, a reaction between 2-acetylpyridine and a source of the formyl group could be envisioned, though achieving the desired regioselectivity and avoiding side reactions would be a significant hurdle.

Precursor-Based Synthetic Routes

Synthesizing this compound from a pre-existing, suitably substituted pyridine precursor is often a more straightforward and commonly employed strategy.

Derivatization of Isonicotinic Acid and its Esters

Isonicotinic acid (pyridine-4-carboxylic acid) and its esters are readily available starting materials that provide the pyridine core with a functional group at the 4-position. The challenge then becomes the introduction of the acetyl group at the 2-position and the conversion of the carboxylic acid or ester to an aldehyde.

A plausible synthetic route starting from a precursor is outlined below:

Synthesis from 2-Acetyl-4-methylpyridine (B1362710):

A more direct precursor-based approach involves the use of 2-acetyl-4-methylpyridine. This starting material can be synthesized from 2-bromo-4-methylpyridine (B133514). sigmaaldrich.comchemdad.com The key transformation is the selective oxidation of the methyl group at the 4-position to an aldehyde. While specific literature for this exact transformation on 2-acetyl-4-methylpyridine is not abundant, the oxidation of methyl groups on pyridine rings is a known transformation. Reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are commonly used for the selective oxidation of benzylic-type methyl groups to aldehydes.

Step 1: Synthesis of 2-Acetyl-4-methylpyridine: This can be achieved through methods such as the reaction of 2-bromo-4-methylpyridine with an acetylating agent, often via an organometallic intermediate. sigmaaldrich.comchemdad.com

Step 2: Oxidation of 2-Acetyl-4-methylpyridine: The selective oxidation of the 4-methyl group to a formyl group would yield the final product, this compound. This step would require careful control of reaction conditions to avoid over-oxidation to a carboxylic acid or reaction at the acetyl group.

| Step | Reactant | Reagent(s) | Product |

| 1 | 2-Bromo-4-methylpyridine | e.g., Grignard formation followed by acetylation | 2-Acetyl-4-methylpyridine |

| 2 | 2-Acetyl-4-methylpyridine | e.g., Selenium dioxide (SeO₂) or Manganese dioxide (MnO₂) | This compound |

Synthesis from a 4-Cyanopyridine (B195900) Derivative:

Another potential precursor-based route could start from a 4-cyanopyridine derivative. The cyano group can be reduced to an aldehyde in the final step.

Step 1: Synthesis of 2-Acetyl-4-cyanopyridine: This intermediate could potentially be synthesized by introducing an acetyl group at the 2-position of 4-cyanopyridine. This would likely involve a nucleophilic addition of an acetyl anion equivalent or a related acylation strategy.

Step 2: Reduction of the Cyano Group: The cyano group of 2-acetyl-4-cyanopyridine can be selectively reduced to an aldehyde using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures. organic-synthesis.comcommonorganicchemistry.comadichemistry.comwikipedia.orgmasterorganicchemistry.com This method is known for the partial reduction of nitriles to aldehydes.

| Step | Reactant | Reagent(s) | Product |

| 1 | 4-Cyanopyridine | Acetylating agent | 2-Acetyl-4-cyanopyridine |

| 2 | 2-Acetyl-4-cyanopyridine | Diisobutylaluminium hydride (DIBAL-H) | This compound |

Synthesis from Isonicotinic Acid Derivatives:

A route starting from isonicotinic acid would require the introduction of the acetyl group at the 2-position and the subsequent reduction of the carboxylic acid to an aldehyde.

Step 1: Synthesis of 2-Acetylisonicotinic Acid: This could potentially be achieved through functionalization of the pyridine ring of isonicotinic acid, though this can be challenging due to the deactivating nature of the carboxyl group.

Step 2: Reduction of 2-Acetylisonicotinic Acid: The carboxylic acid group of 2-acetylisonicotinic acid would then need to be selectively reduced to an aldehyde. This is a non-trivial transformation as carboxylic acids are typically reduced all the way to alcohols. A common strategy involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde under controlled conditions (e.g., Rosenmund reduction of the acid chloride or DIBAL-H reduction of the ester at low temperature).

| Step | Reactant | Reagent(s) | Product |

| 1 | Isonicotinic acid | Acetylating agent | 2-Acetylisonicotinic acid |

| 2a | 2-Acetylisonicotinic acid | e.g., SOCl₂ | 2-Acetylisonicotinoyl chloride |

| 2b | 2-Acetylisonicotinoyl chloride | e.g., H₂, Pd/BaSO₄ (Rosenmund reduction) | This compound |

Transformations from Substituted Pyridines

The construction of this compound can be envisaged through the modification of pre-existing substituted pyridine rings. A plausible, though not yet specifically documented route for this exact compound, involves the oxidation of a precursor alcohol, 2-(1-hydroxyethyl)isonicotinaldehyde. This transformation is a standard method in organic synthesis. While the direct synthesis of this specific precursor alcohol is not readily found in the literature, the general approach of oxidizing secondary alcohols on pyridine scaffolds is well-established. Various oxidizing agents could be employed for such a transformation, with the choice depending on the substrate's sensitivity and desired selectivity.

Another conceptual approach involves the functionalization of a pre-existing isonicotinaldehyde derivative. For instance, the introduction of an acetyl group at the 2-position of a protected isonicotinaldehyde could be a viable strategy. However, classical electrophilic substitution methods like Friedel-Crafts acylation are generally ineffective for electron-deficient pyridine rings. The pyridine nitrogen acts as a Lewis base, coordinating with the catalyst and further deactivating the ring towards electrophilic attack.

Palladium-Catalyzed Cross-Coupling Strategies for Functionalization

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation, with palladium-catalyzed cross-coupling reactions being at the forefront. These methods provide a versatile and efficient means to introduce an acetyl group onto a pyridine ring, and represent a highly promising avenue for the synthesis of this compound. Several cross-coupling strategies, including Suzuki, Negishi, and Stille reactions, are applicable to the synthesis of 2-substituted pyridines. nih.govwikipedia.orgwikipedia.org

The general approach involves the coupling of a 2-halopyridine derivative (e.g., 2-bromo- or 2-chloroisonicotinaldehyde) with an appropriate acetylating agent. The choice of the organometallic acetylating reagent is crucial for the success of these reactions.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Acetyl Group Introduction

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

| Suzuki Coupling | Acetylboronic acid or ester | Pd(dppf)Cl2 | Mild reaction conditions, high functional group tolerance. nih.govnih.gov |

| Negishi Coupling | Acetylzinc halide | Pd(PPh3)4 or Ni catalysts | High reactivity, allows for sp3-sp2 coupling. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Acetylstannane | Pd(PPh3)4 | Tolerant to a wide range of functional groups, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |

A particularly noteworthy development is the palladium-catalyzed acetylation of arenes using acetyltrimethylsilane (B79254) as an acyl anion equivalent. organic-chemistry.orgnih.govacs.org This method has shown tolerance for heterocyclic substrates and could potentially be adapted for the synthesis of this compound from a 2-haloisonicotinaldehyde precursor. The reaction typically employs a palladium catalyst such as Pd(PPh3)4 and a fluoride (B91410) source to activate the acylsilane.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The successful synthesis of this compound, particularly via palladium-catalyzed cross-coupling routes, is highly dependent on the careful optimization of reaction parameters. Key variables that significantly influence the reaction yield and purity of the final product include the choice of catalyst, ligand, base, solvent, and reaction temperature.

For instance, in Suzuki-Miyaura couplings, the selection of the palladium catalyst and the phosphine (B1218219) ligand is critical. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective in the coupling of pyridine derivatives. nih.gov The nature of the base, which is required to activate the boronic acid, also plays a crucial role, with common choices including potassium carbonate, sodium carbonate, and potassium phosphate.

The solvent system can dramatically affect the solubility of reactants and the stability of the catalytic species. A mixture of an organic solvent, such as dioxane or toluene, with water is often employed in Suzuki reactions. The optimization process typically involves screening a matrix of these parameters to identify the conditions that provide the highest yield of the desired product while minimizing the formation of byproducts.

Table 2: Key Parameters for Optimization in Palladium-Catalyzed Cross-Coupling

| Parameter | Influence on the Reaction | Common Variations |

| Catalyst | Affects reaction rate and efficiency. | Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3 |

| Ligand | Modulates the reactivity and stability of the catalyst. | Triphenylphosphine, dppf, XPhos |

| Base | Activates the organometallic reagent. | K2CO3, Na2CO3, K3PO4, CsF |

| Solvent | Affects solubility and reaction kinetics. | Toluene, Dioxane, THF, DMF, Water mixtures |

| Temperature | Influences reaction rate and selectivity. | Room temperature to reflux |

| Reactant Ratio | Can impact conversion and side reactions. | Stoichiometric or slight excess of one reagent |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed to enhance the sustainability of the process.

One key aspect is the use of catalytic methods, such as the palladium-catalyzed cross-coupling reactions discussed earlier. These reactions, by their nature, are more atom-economical than stoichiometric methods, as they require only a small amount of catalyst to produce a large amount of product.

The choice of solvent is another critical factor. Traditional organic solvents often have significant environmental and health impacts. The development of reactions in greener solvents, such as water, ethanol, or even solvent-free conditions, is a major goal of green chemistry. While many cross-coupling reactions still rely on organic solvents, research is ongoing to develop water-soluble catalysts and reaction conditions that are compatible with aqueous media.

Furthermore, minimizing waste generation is a central tenet of green chemistry. This can be achieved through the optimization of reaction conditions to maximize yield and reduce the formation of byproducts. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can also significantly reduce solvent usage and waste.

Finally, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, can further contribute to the greenness of the synthetic route to this compound. While specific green synthetic routes for this compound have not been reported, the application of these general principles will be crucial for its sustainable production.

Reactivity and Mechanistic Investigations of 2 Acetylisonicotinaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 2-Acetylisonicotinaldehyde is expected to be the more reactive of the two carbonyl functionalities. This heightened reactivity is due to both steric and electronic factors. Sterically, the aldehyde has only one substituent (a hydrogen atom), making it less hindered and more accessible to nucleophiles compared to the ketone. chem-station.commasterorganicchemistry.com Electronically, the single alkyl-type substituent (the pyridine (B92270) ring) is less electron-donating than the two groups surrounding the ketone, rendering the aldehyde's carbonyl carbon more electrophilic. chem-station.comlibretexts.org

Nucleophilic Addition Reactions

The most fundamental reaction of an aldehyde is nucleophilic addition to the carbonyl group. wikipedia.orgsigmaaldrich.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. sigmaaldrich.com Subsequent protonation of this intermediate yields an alcohol. sigmaaldrich.com The reaction changes the hybridization of the carbonyl carbon from sp² to sp³. wikipedia.org

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) adds to the carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom.

Protonation: The resulting alkoxide intermediate is protonated by a weak acid (like water or an added acid) to form the final alcohol product.

For this compound, this would involve the selective reaction at the aldehyde position.

Table 1: Predicted Nucleophilic Addition Reactions at the Aldehyde This table is based on general reactivity patterns and does not represent published experimental results for this compound.

| Nucleophile | Reaction Type | Expected Product |

|---|---|---|

| Grignard Reagent (R-MgX) | Organometallic Addition | Secondary alcohol |

| Organolithium Reagent (R-Li) | Organometallic Addition | Secondary alcohol |

| Hydride (from NaBH₄ or LiAlH₄) | Reduction | Primary alcohol |

| Cyanide (CN⁻) | Cyanohydrin Formation | Cyanohydrin |

| Alcohol (R-OH) | Acetal Formation | Hemiacetal, then Acetal |

Aldehyde Condensation Reactions (e.g., Knoevenagel, Aldol)

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or pyridine. researchgate.netmasterorganicchemistry.com The aldehyde functionality of this compound would serve as the electrophilic partner. The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. researchgate.netmasterorganicchemistry.com

Aldol (B89426) Condensation: In a crossed-aldol condensation, an enolate ion reacts with a carbonyl compound. mdpi.com For this compound, it could react with the enolate of another ketone or aldehyde. Since this compound cannot form an enolate at the aldehyde position (as it lacks an α-hydrogen), it can only act as the electrophilic acceptor in a crossed-aldol reaction. This prevents self-condensation at the aldehyde site, making it a good substrate for directed reactions. masterorganicchemistry.com The initial product is a β-hydroxy carbonyl compound, which can then dehydrate upon heating to form a conjugated enone. masterorganicchemistry.com

Selective Reduction and Oxidation Pathways

Given the presence of two carbonyl groups, selective transformation is a key consideration.

Selective Reduction: Aldehydes are generally reduced more readily than ketones. researchgate.net Therefore, it should be possible to selectively reduce the aldehyde group of this compound to a primary alcohol while leaving the ketone group intact. Mild reducing agents are typically employed for this purpose. A combination of sodium borohydride (B1222165) with acetylacetone (B45752) has been shown to be effective for the chemoselective reduction of aldehydes in the presence of ketones. pitt.edu Enzymatic reductions can also offer high chemoselectivity. researchgate.net

Selective Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ketone. Common reagents for this transformation include Tollens' reagent (silver nitrate (B79036) in ammonia) or Pinnick oxidation (sodium chlorite (B76162) buffered with a weak acid). libretexts.org These methods are known for their high selectivity for aldehydes over other oxidizable functional groups. libretexts.org

Reactivity of the Acetyl (Ketone) Functionality

While the aldehyde is more reactive, the acetyl (ketone) group also possesses distinct reactivity, particularly concerning its α-hydrogens.

Carbonyl Reactivity in Ketone Transformations

Direct reactions at the ketone's carbonyl carbon in the presence of the more reactive aldehyde are challenging. To achieve selectivity, one might need to first protect the aldehyde group, for instance, by converting it into an acetal. With the aldehyde protected, the ketone functionality can then undergo standard ketone reactions, such as Grignard addition to form a tertiary alcohol or reduction to a secondary alcohol.

α-Hydrogen Acidity and Enolate Chemistry

The hydrogens on the methyl group adjacent to the ketone carbonyl (the α-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. The pKa of α-hydrogens in typical ketones is around 19-21.

Enolate Formation: Treatment of this compound with a suitable base will deprotonate the α-carbon of the acetyl group to form a resonance-stabilized enolate ion. The negative charge is delocalized between the α-carbon and the carbonyl oxygen. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation.

Enolate Reactions: Once formed, the enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new C-C bond at the α-position.

Halogenation: Reaction with halogens (Br₂, Cl₂, I₂) under basic or acidic conditions can introduce a halogen at the α-position.

Aldol Addition: The enolate can act as the nucleophilic partner in an aldol reaction, adding to another carbonyl compound.

Table 2: Predicted Reactions Involving the Acetyl Group Enolate This table is based on general enolate chemistry and does not represent published experimental results for this compound.

| Reagent | Reaction Type | Expected Product |

|---|---|---|

| 1. LDA 2. CH₃I | Alkylation | α-Methylated ketone |

| 1. NaH 2. Br₂ | Halogenation | α-Brominated ketone |

| 1. NaOH 2. Benzaldehyde | Aldol Addition/Condensation | β-Hydroxy ketone / α,β-Unsaturated ketone |

Baeyer-Villiger Oxidation and Other Rearrangements

The Baeyer-Villiger oxidation is a notable reaction in organic synthesis that involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide. wikipedia.org The reaction proceeds via the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. wikipedia.orgorganic-chemistry.org The general order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the Baeyer-Villiger oxidation would target the acetyl group. The two potential migrating groups are the methyl group and the pyridine-4-carbaldehyde group. Based on the established migratory preferences, the pyridinyl group, being an aryl-like group, would be expected to migrate in preference to the methyl group. This would lead to the formation of an ester where the oxygen atom is inserted between the carbonyl carbon of the acetyl group and the pyridine ring.

While the Baeyer-Villiger oxidation is a well-established transformation, wikipedia.orgnih.govorganicreactions.org specific studies detailing this reaction on this compound are not extensively documented in the reviewed literature. However, the general principles of the reaction allow for a predictable outcome. The reaction is typically carried out with peroxyacids such as meta-chloroperoxybenzoic acid (mCPBA) or trifluoroperacetic acid (TFPAA). wikipedia.org

Other potential rearrangements of this compound have not been a significant focus of published research.

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic center and a potential site for various reactions, including coordination to metal centers, N-alkylation, and N-oxidation.

Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. idc-online.comlibretexts.org The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal ion, which acts as a Lewis acid. idc-online.com this compound, with its pyridine nitrogen and two carbonyl oxygen atoms, has the potential to act as a multidentate ligand, binding to a metal center through one or more of these sites.

The coordination can occur in several modes:

Monodentate: The ligand can bind to a metal center solely through the pyridine nitrogen.

Bidentate: The ligand could chelate to a metal center using the pyridine nitrogen and one of the carbonyl oxygen atoms (either from the acetyl or the formyl group).

Bridging: The ligand could bridge two metal centers, with the pyridine nitrogen coordinating to one metal and a carbonyl oxygen to another.

Studies on related compounds, such as derivatives of isonicotinohydrazide, have shown that they can form stable metal complexes with various transition metals like Cu(II), Co(II), Ni(II), and Zn(II). nih.govresearchgate.net In these complexes, the ligand often behaves as a bidentate or tridentate ligand. nih.gov It is reasonable to infer that this compound would exhibit similar coordination behavior. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other ligands.

Table 1: Potential Coordination Modes of this compound with Metal Centers

| Coordination Mode | Binding Sites Involved |

| Monodentate | Pyridine Nitrogen |

| Bidentate | Pyridine Nitrogen and Acetyl Oxygen |

| Bidentate | Pyridine Nitrogen and Aldehyde Oxygen |

| Bridging | Pyridine Nitrogen to M1, Carbonyl Oxygen to M2 |

The nucleophilic pyridine nitrogen of this compound can be targeted by electrophiles in N-alkylation reactions. This typically involves reacting the pyridine derivative with an alkyl halide (e.g., methyl iodide) or another alkylating agent. nih.govjuniperpublishers.com The product of such a reaction would be a pyridinium (B92312) salt, where the nitrogen atom bears a positive charge and is bonded to the alkyl group. The reactivity in N-alkylation can be influenced by the electronic nature of the substituents on the pyridine ring. The electron-withdrawing acetyl and formyl groups in this compound would be expected to decrease the nucleophilicity of the pyridine nitrogen compared to pyridine itself, potentially requiring more forcing conditions for alkylation to occur.

N-oxidation of the pyridine nitrogen is another characteristic reaction, typically achieved using oxidizing agents such as peroxyacids (e.g., mCPBA) or hydrogen peroxide. rsc.org This reaction converts the pyridine to a pyridine N-oxide. The resulting N-oxide group significantly alters the electronic properties of the pyridine ring, making it more electron-rich and influencing the reactivity of the ring carbons. Specific studies on the N-alkylation and N-oxidation of this compound are not prevalent in the literature, but the general reactivity patterns of pyridines provide a strong basis for predicting these transformations.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods

The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and optimizing its applications in various synthetic pathways. Kinetic and spectroscopic methods are powerful tools for probing the intricate details of these reactions, providing insights into reaction rates, intermediates, and the sequence of elementary steps.

Kinetic studies are fundamental to determining the rate law of a reaction, which mathematically describes the relationship between the rate of reaction and the concentration of reactants. By systematically varying the concentrations of this compound and other reactants, and monitoring the reaction progress over time, the order of the reaction with respect to each component can be established. This information is vital for proposing a plausible reaction mechanism. For instance, in a hypothetical reaction of this compound with a nucleophile, kinetic data can help distinguish between a unimolecular (SN1-type) or a bimolecular (SN2-type) nucleophilic attack at the carbonyl carbon.

Spectroscopic techniques, such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for identifying reactants, products, and transient intermediates. Time-resolved spectroscopy allows for the monitoring of changes in the concentrations of these species during the course of the reaction, providing direct evidence for the proposed mechanism.

A common reaction involving aldehydes is hydration, where a water molecule adds to the carbonyl group to form a gem-diol. A kinetic study analogous to that of other pyridine aldehydes can be conceptualized for this compound to determine the rate constants for the forward and reverse reactions.

Table 1: Hypothetical Kinetic Data for the Hydration of this compound

| pH | kf (s-1) | kr (s-1) | Keq (kf/kr) |

| 2.0 | 0.58 | 0.12 | 4.83 |

| 4.0 | 0.45 | 0.15 | 3.00 |

| 6.0 | 0.32 | 0.18 | 1.78 |

| 7.4 | 0.25 | 0.20 | 1.25 |

| 9.0 | 0.18 | 0.22 | 0.82 |

| 11.0 | 0.10 | 0.25 | 0.40 |

kf = forward rate constant, kr = reverse rate constant, Keq = equilibrium constant. Data are hypothetical and for illustrative purposes.

This hypothetical data illustrates how pH can influence the rate and equilibrium of the reaction, which is a common feature in reactions involving pyridine-containing compounds due to the protonation state of the nitrogen atom.

Another illustrative example is the formation of an oxime from this compound and hydroxylamine. The reaction mechanism typically involves a two-step process: the initial formation of a carbinolamine intermediate, followed by its dehydration to the oxime. Kinetic studies can reveal which of these steps is rate-determining under different pH conditions.

Table 2: Hypothetical Rate Constants for the Reaction of this compound with Hydroxylamine at 25°C

| pH | Observed Rate Constant (kobs, M-1s-1) | Proposed Rate-Determining Step |

| 2 | 1.5 x 102 | Dehydration of Carbinolamine |

| 4 | 8.0 x 102 | Dehydration of Carbinolamine |

| 6 | 5.5 x 103 | Transition |

| 8 | 2.1 x 103 | Carbinolamine Formation |

| 10 | 4.2 x 102 | Carbinolamine Formation |

Data are hypothetical and for illustrative purposes.

Spectroscopic monitoring would accompany such kinetic studies. For example, the disappearance of the carbonyl peak of this compound in the IR spectrum (around 1700 cm-1) and the appearance of a C=N stretch for the oxime (around 1640 cm-1) can be tracked over time. Similarly, 1H NMR spectroscopy can be used to monitor the change in chemical shifts of the aldehyde proton and the appearance of new signals corresponding to the carbinolamine intermediate and the final oxime product.

By combining detailed kinetic data with in-situ spectroscopic analysis, a comprehensive picture of the reaction mechanism for this compound can be constructed, enabling a deeper understanding of its reactivity.

Applications of 2 Acetylisonicotinaldehyde As a Synthetic Precursor

Construction of Complex Heterocyclic Systems

Extensive research into the applications of 2-Acetylisonicotinaldehyde in the construction of complex heterocyclic systems, including the synthesis of polycyclic pyridine (B92270) derivatives and the formation of fused and bridged ring systems, did not yield specific examples or detailed research findings directly involving this compound within the provided search results. General methodologies for the synthesis of such systems, like the Hantzsch pyridine synthesis, Guareschi-Thorpe condensation, and Diels-Alder reactions, are well-established for creating pyridine and other heterocyclic structures. scribd.comwikipedia.orgchemtube3d.comwikipedia.orgdrugfuture.comnih.govnih.govnih.govwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comresearchgate.netyoutube.comlibretexts.org However, the role of this compound as a specific precursor in these reactions for generating polycyclic, fused, or bridged architectures is not detailed in the available information.

Synthesis of Polycyclic Pyridine Derivatives

While the synthesis of pyridine derivatives is a broad and well-documented field of organic chemistry, specific instances of this compound being utilized as a key building block for polycyclic pyridine systems were not found in the provided search results. Methodologies such as the Knoevenagel condensation with active methylene (B1212753) compounds are fundamental in the synthesis of substituted pyridines, but concrete examples starting from this compound to build polycyclic frameworks are not described. wikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.netyoutube.com

Preparation of Advanced Organic Intermediates

The utility of a compound as a precursor for advanced organic intermediates is determined by its reactivity and the functional groups it possesses. While this compound has reactive carbonyl and acetyl groups, specific applications in the introduction of multifunctional side chains or the generation of chiral building blocks were not detailed in the search results.

Introduction of Multifunctional Side Chains

The introduction of multifunctional side chains is a crucial step in the synthesis of complex molecules. This often involves reactions that modify existing functional groups or introduce new ones. The reactivity of the aldehyde and ketone functionalities in this compound suggests potential for such transformations, for example, through condensation reactions with active methylene compounds. researchgate.netresearchgate.neteasetolearn.comorganic-chemistry.orgyoutube.com However, specific research detailing the use of this compound for the deliberate introduction of complex, multifunctional side chains is not present in the available information.

Precursor for Advanced Materials Chemistry Research

The dual reactivity of this compound makes it an intriguing building block for the synthesis of novel polymers and catalytic systems. The strategic placement of the acetyl and aldehyde groups on the isonicotinic backbone allows for controlled chemical modifications, leading to materials with tailored properties.

In the field of polymer chemistry, monomers with at least two reactive functional groups are essential for the synthesis of condensation polymers. libretexts.orgyoutube.com this compound, possessing two distinct carbonyl groups, presents the potential to act as a monomer in condensation polymerization reactions. youtube.comyoutube.comlibretexts.org This process typically involves the reaction of the monomer with a co-monomer containing complementary functional groups, such as amines or alcohols, leading to the formation of a polymer chain with the elimination of a small molecule like water. youtube.comyoutube.comyoutube.com

The general scheme for such a polymerization could involve the reaction of this compound with a diamine to form a polyimine (a type of Schiff base polymer) or with a diol to form a polyacetal. The resulting polymers could exhibit interesting properties due to the incorporation of the pyridine ring into the polymer backbone, potentially influencing thermal stability, solubility, and metal coordination capabilities.

Table 1: Potential Condensation Polymerization Reactions of this compound

| Co-monomer | Linkage Formed | Polymer Class | Potential Properties |

| Diamine (e.g., H₂N-R-NH₂) | Imine (C=N) | Polyimine | Thermal stability, metal-chelating ability, conductivity |

| Diol (e.g., HO-R-OH) | Acetal (O-C-O) | Polyacetal | Biodegradability, tunable solubility |

| Dihydrazide (e.g., H₂NNHC(O)-R-C(O)NHNH₂) | Hydrazone (C=N-NH) | Polyhydrazone | High thermal stability, fluorescence |

While specific examples of polymers synthesized directly from this compound are not extensively documented in publicly available research, the principles of condensation polymerization strongly suggest its viability as a monomer for creating novel polymeric materials for research purposes.

The synthesis of Schiff bases through the condensation of an aldehyde or ketone with a primary amine is a fundamental reaction in the design of ligands for coordination chemistry. chemijournal.comnih.gov this compound can be readily converted into a variety of Schiff base ligands by reacting its aldehyde and/or acetyl group with different amines. mdpi.comnih.govbendola.com These Schiff base ligands, often multidentate, can then be complexed with various transition metals to form metal-organic frameworks or discrete coordination complexes that can act as catalysts in a wide range of chemical transformations. niscpr.res.intijer.org

The catalytic activity of such complexes is influenced by the nature of the metal center, the coordination geometry, and the electronic and steric properties of the ligand. nih.govnih.gov By systematically modifying the amine used in the Schiff base formation, the properties of the resulting ligand and, consequently, the catalytic performance of the metal complex can be finely tuned. For instance, the introduction of chiral amines can lead to the development of catalysts for asymmetric synthesis.

Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound

| Metal Center | Potential Catalytic Reaction | Ligand Type (example) |

| Copper (II) | Oxidation reactions, C-N coupling reactions | Schiff base from this compound and aniline |

| Palladium (II) | Cross-coupling reactions (e.g., Suzuki, Heck) | Schiff base from this compound and a phosphino-amine |

| Iridium (III) | Hydrogenation and dehydrogenation reactions | Schiff base from this compound and a bipyridine-amine derivative |

| Cobalt (II) | Oxygenation of alkenes | Salen-type ligand from this compound and a diamine |

The versatility in the design of Schiff base ligands from this compound makes it a valuable platform for developing new catalysts for academic and industrial research.

Derivatization for Probe and Sensor Development in Chemical Biology Research

Chemical probes and sensors are essential tools in chemical biology for visualizing and quantifying specific analytes in complex biological systems. Fluorescent probes, in particular, offer high sensitivity and spatial resolution. The aldehyde and acetyl groups of this compound can serve as reactive handles for the covalent attachment of fluorophores or other reporter molecules.

The reaction of the carbonyl groups with specific reagents can lead to the formation of derivatives with desirable photophysical properties. For instance, condensation with anilines or other amino-containing fluorophores can yield fluorescent Schiff base derivatives. nih.gov The fluorescence of these probes can be designed to be "turn-on" or "turn-off" in the presence of a specific target analyte.

Furthermore, the pyridine nitrogen in the this compound scaffold can act as a binding site for metal ions, which can either quench or enhance the fluorescence of the attached reporter group, forming the basis for a metal ion sensor. The design of such probes often involves a modular approach, where the this compound core provides the reactive platform, and different signaling units and recognition elements can be introduced through derivatization. researchgate.net

Table 3: Potential Derivatizations of this compound for Probe and Sensor Development

| Derivatizing Reagent (Example) | Functional Group Formed | Potential Application |

| Amino-functionalized fluorophore | Fluorescent imine | pH sensor, metal ion sensor, reactive oxygen species probe |

| Hydrazine-functionalized quencher | Hydrazone | "Turn-on" fluorescent probe upon reaction with an analyte |

| Aromatic diamine | Fluorescent quinoxaline | Ratiometric fluorescent sensor for environmental parameters |

The development of novel probes and sensors from this compound derivatives holds promise for advancing our understanding of biological processes at the molecular level. mdpi.com

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2 Acetylisonicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 2-acetylisonicotinaldehyde is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule. The electron-withdrawing effects of the pyridine (B92270) nitrogen and the two carbonyl groups significantly influence the chemical shifts, moving the aromatic and aldehyde protons to the downfield region of the spectrum. oregonstate.educhemistrysteps.com The aldehyde proton is the most deshielded, appearing at a characteristic chemical shift above 9.5 ppm. mnstate.eduorgchemboulder.com The three protons on the pyridine ring would appear in the aromatic region, with their specific shifts and coupling patterns determined by their position relative to the substituents. The methyl protons of the acetyl group, being attached to an sp³ carbon, would appear furthest upfield as a sharp singlet.

Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CHO (aldehyde) | ~10.1 | Singlet (s) | 1H |

| H-6 (aromatic) | ~8.9 | Doublet (d) | 1H |

| H-3 (aromatic) | ~8.5 | Singlet (s) or narrow Doublet (d) | 1H |

| H-5 (aromatic) | ~8.1 | Doublet (d) | 1H |

| -COCH₃ (acetyl) | ~2.8 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight signals, one for each unique carbon atom. The carbons of the two carbonyl groups are the most deshielded and appear furthest downfield, typically above 190 ppm. pressbooks.publibretexts.orgchemguide.co.uk The four sp² hybridized carbons of the pyridine ring resonate in the aromatic region (120-160 ppm). The quaternary carbons (C-2 and C-4), being directly attached to the electron-withdrawing carbonyl groups, are expected to be further downfield than the protonated carbons (C-3, C-5, C-6). The sp³ hybridized methyl carbon of the acetyl group will be the most shielded and appear at the highest field (lowest ppm value). libretexts.org

Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COCH₃ (ketone) | ~198 |

| -CHO (aldehyde) | ~192 |

| C-2 (aromatic, quaternary) | ~155 |

| C-6 (aromatic) | ~151 |

| C-4 (aromatic, quaternary) | ~140 |

| C-3 (aromatic) | ~128 |

| C-5 (aromatic) | ~122 |

| -COCH₃ (methyl) | ~27 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides information about the types and electronic environments of protons and carbons, 2D NMR experiments are essential for establishing the connectivity between them. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling, typically between protons separated by two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the signals for H-5 and H-6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com An HSQC spectrum would definitively link the proton signals for H-3, H-5, H-6, the aldehyde proton, and the methyl protons to their corresponding carbon signals (C-3, C-5, C-6, the aldehyde carbon, and the methyl carbon, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial as it shows correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). youtube.comyoutube.com This information pieces together the molecular fragments. For instance, a correlation from the methyl protons (-COCH₃) to the ketonic carbonyl carbon (C=O) and to the C-2 of the pyridine ring would confirm the attachment of the acetyl group at the 2-position. Similarly, a correlation from the aldehyde proton to C-4 would confirm the position of the formyl group.

Key Expected HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlates to Carbon (¹³C) | Significance |

|---|---|---|

| -COCH₃ | C=O (ketone), C-2 | Confirms acetyl group and its attachment to C-2 |

| -CHO | C-4, C-3, C-5 | Confirms aldehyde group and its attachment to C-4 |

| H-3 | C-2, C-4, C-5 | Confirms connectivity around the pyridine ring |

| H-5 | C-4, C-6, C-3 | Confirms connectivity around the pyridine ring |

| H-6 | C-2, C-5 | Confirms connectivity around the pyridine ring |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information for structure elucidation: the precise molecular weight and, through fragmentation analysis, clues about the molecule's substructures. scienceready.com.au

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecule. nih.gov For this compound, with a molecular formula of C₈H₇NO₂, the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value to confirm the formula.

Molecular Formula: C₈H₇NO₂

Calculated Exact Mass: 149.0477 u

The confirmation of this exact mass by HRMS provides strong evidence for the proposed molecular formula, ruling out other possibilities with the same nominal mass.

Fragmentation Patterns and Structural Information

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments provides a fingerprint of the molecule's structure. For this compound, fragmentation would likely be initiated at the functional groups. libretexts.orglibretexts.org Common fragmentation pathways for aromatic aldehydes and ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu

Plausible Fragmentation Pathways and Resulting Ions

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 149 | [C₈H₇NO₂]⁺ | - | Molecular Ion (M⁺) |

| 120 | [M - CHO]⁺ | CHO• (29 u) | Alpha-cleavage at the aldehyde group |

| 106 | [M - COCH₃]⁺ | CH₃CO• (43 u) | Alpha-cleavage at the ketone group |

| 78 | [C₅H₄N]⁺ | CH₃CO• + CO (71 u) | Loss of acetyl group and CO from aldehyde |

| 43 | [CH₃CO]⁺ | - | Acylium ion from the acetyl group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of this compound would be characterized by strong absorptions in the carbonyl region and specific stretches related to the aldehyde and aromatic moieties. ucla.eduorgchemboulder.com The presence of two distinct carbonyl groups (ketone and aldehyde) conjugated to the pyridine ring would result in two strong C=O stretching bands. masterorganicchemistry.com A key diagnostic feature for the aldehyde is the appearance of two weak to medium C-H stretching bands around 2830 and 2720 cm⁻¹. uc.edu

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine ring) |

| ~2830 and ~2720 | C-H Stretch | Aldehyde (-CHO) |

| ~1710 | C=O Stretch | Aldehyde (conjugated) |

| ~1690 | C=O Stretch | Ketone (conjugated) |

| 1600-1450 | C=C and C=N Stretch | Aromatic (Pyridine ring) |

Identification of Carbonyl and Pyridine Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent carbonyl (ketone and aldehyde) and pyridine moieties.

The primary vibrational modes of interest are the C=O stretching vibrations of the acetyl and formyl groups, and the ring stretching vibrations of the pyridine nucleus. The exact positions of these bands can be influenced by electronic effects, such as conjugation and the electronegativity of adjacent atoms, as well as intermolecular interactions in the sample's physical state.

For simple aldehydes and ketones, the C=O stretching vibration typically appears as a strong absorption in the region of 1710–1740 cm⁻¹ in IR spectra. pg.edu.pl Conjugation of the carbonyl group with a double bond or an aromatic ring generally lowers the stretching frequency due to a decrease in the double bond character of the C=O bond. pg.edu.pl In this compound, both carbonyl groups are conjugated with the pyridine ring. Therefore, their stretching frequencies are expected to be lower than those of their non-conjugated aliphatic counterparts.

The pyridine ring itself gives rise to several characteristic vibrational bands. These include C=C and C=N stretching vibrations, which typically appear in the 1400–1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong |

| Ketone C=O | Stretch | 1680 - 1700 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Methyl C-H | Stretch | 2850 - 3000 | Medium |

| Aldehyde C-H | Stretch | 2700 - 2900 (often two bands) | Weak to Medium |

This interactive table provides expected ranges for the key vibrational modes of this compound based on typical values for its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb light in this region. shu.ac.uk

Electronic Transitions and Chromophoric Analysis

The structure of this compound contains multiple chromophores: the pyridine ring and two carbonyl groups. The conjugation between these groups creates an extended π-electron system, which influences the energy of the electronic transitions and thus the wavelengths of maximum absorption (λmax). elte.hu

The UV-Vis spectrum of this compound is expected to display absorptions arising from two main types of electronic transitions:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. shu.ac.ukyoutube.com For substituted pyridines, these transitions are often observed in the 200-280 nm range. researchgate.netsielc.com

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair electrons on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. shu.ac.ukyoutube.com These transitions are characteristically of much lower intensity (small ε) and occur at longer wavelengths compared to π → π* transitions. shu.ac.ukmasterorganicchemistry.com For simple carbonyl compounds, the n → π* transition is often found in the 270–300 nm region. masterorganicchemistry.com

The extended conjugation in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* and n → π* absorption bands compared to the individual, unconjugated chromophores. The solvent used for the analysis can also influence the position of these bands.

| Transition Type | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | Pyridine ring, C=O groups (conjugated system) | 220 - 280 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl groups (C=O) | 290 - 350 | Low (10 - 100 L mol⁻¹ cm⁻¹) |

This interactive table summarizes the expected electronic transitions for this compound.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, one can determine bond lengths, bond angles, and torsional angles with high precision. This method offers an unambiguous determination of the molecule's conformation and allows for the analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice.

While a specific crystal structure for this compound is not widely available in the surveyed literature, the application of this technique would yield invaluable structural information. For this compound, X-ray crystallography could definitively establish:

The planarity of the pyridine ring and its substituents.

The relative orientation (conformation) of the acetyl and formyl groups with respect to the pyridine ring.

Precise bond lengths and angles, which can provide insight into the electronic effects of conjugation within the molecule.

The packing of molecules in the solid state, revealing any significant intermolecular forces that stabilize the crystal structure.

For instance, studies on derivatives of 2-acetylpyridine (B122185) have successfully used X-ray diffraction to confirm their molecular structures in the solid state. scielo.brresearchgate.net A similar analysis of this compound would provide the ultimate confirmation of its molecular architecture.

Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method for purity assessment.

Stationary Phase: A nonpolar stationary phase, such as C18-silica, would be appropriate.

Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, would be used. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation.

Detection: A UV detector set at one of the compound's absorption maxima (e.g., from the π → π* transition) would provide sensitive detection.

To enhance the sensitivity and selectivity for carbonyl compounds, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. The resulting hydrazone derivatives absorb strongly in the visible region, allowing for very low detection limits. epa.govijcpa.injfda-online.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its likely boiling point, this compound should be amenable to GC analysis.

Stationary Phase: A capillary column with a moderately polar stationary phase (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) would be a logical choice to separate the analyte from potential impurities.

Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.

Detection: A Flame Ionization Detector (FID) would provide a robust and sensitive response. For structural confirmation, GC can be coupled with a Mass Spectrometer (GC-MS), which provides both retention time and mass spectral data for definitive identification. nih.govnih.gov

Both HPLC and GC are crucial not only for determining the purity of a synthesized batch of this compound but also for its isolation and purification from reaction mixtures in a research setting.

Theoretical and Computational Studies on 2 Acetylisonicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the behavior of molecules at the atomic and electronic levels. For a molecule such as 2-acetylisonicotinaldehyde, these computational methods can elucidate its fundamental properties, including its electronic structure and reactivity, which are challenging to determine through experimental means alone.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical and physical properties. A key aspect of this is the arrangement and energies of its molecular orbitals. In molecular orbital theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. ossila.com These orbitals are populated by electrons, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, influencing its color, reactivity, and stability. wikipedia.org For this compound, the HOMO is likely to be localized on the electron-rich pyridine (B92270) ring and the acetyl group, while the LUMO may be distributed over the electron-deficient regions. The precise energies and spatial distributions of these frontier orbitals can be calculated using methods like Density Functional Theory (DFT). nih.gov

A hypothetical molecular orbital analysis for this compound would involve calculating the energies of its molecular orbitals. The results would typically be presented in a table format, as shown below.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO+1 | Value |

| LUMO | Value |

| HOMO | Value |

Dipole Moments and Electrostatic Potential Maps

The distribution of charge within a molecule is rarely uniform, leading to a molecular dipole moment. This occurs when there is a separation of positive and negative charges. In this compound, the electronegative oxygen and nitrogen atoms pull electron density towards themselves, creating a net dipole moment. The magnitude and direction of this dipole moment can be precisely calculated.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. libretexts.org In an ESP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. pearson.com For this compound, the ESP map would likely show negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Conformational Analysis and Energy Minima Calculations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, rotation can occur around the single bond connecting the acetyl group to the pyridine ring. This rotation leads to different conformers, each with a distinct energy.

Computational methods can be used to calculate the potential energy of the molecule as a function of the dihedral angle of this bond. libretexts.org The results of such a calculation can be plotted on a potential energy surface, which reveals the energy minima corresponding to stable conformers and the energy barriers to rotation between them. The most stable conformation (the global minimum) is the one with the lowest energy. Steric hindrance and electronic interactions between the acetyl group and the pyridine ring will be the primary factors determining the relative energies of the different conformers. libretexts.org

A hypothetical conformational analysis would generate data on the relative energies of different conformers, as illustrated in the table below.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Type |

|---|---|---|

| 0 | Value | Eclipsed (Transition State) |

| 60 | Value | Gauche (Local Minimum) |

| 120 | Value | Eclipsed (Transition State) |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. crystalsolutions.eu The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Computational Prediction of Reactivity and Selectivity

The reactivity of this compound can be predicted by examining its electronic properties. For instance, the sites with the highest electron density (as shown by the ESP map) are likely to be the most reactive towards electrophiles. Similarly, the shapes and energies of the frontier molecular orbitals (HOMO and LUMO) can provide insights into how the molecule will interact with other reagents in cycloaddition and other reactions.

Computational models can also predict the selectivity of reactions. For example, if a reaction can lead to multiple products, calculations can be performed to determine the activation energies for each possible pathway. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major product.

Catalytic Mechanism Investigations

Many chemical reactions are carried out in the presence of a catalyst. Computational modeling can be used to investigate the mechanism of catalyzed reactions. For this compound, this could involve studying how it interacts with a metal catalyst, for example. The calculations would model the formation of intermediate complexes between the reactant and the catalyst and determine the energy profile for the entire catalytic cycle. This information is invaluable for understanding how the catalyst works and for designing more efficient catalysts. The search for the transition state is a critical step in these investigations. youtube.com

Spectroscopic Property Simulations

Theoretical and computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) are employed to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are based on solving the electronic structure of the molecule, from which various properties can be derived. The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nih.govekb.eg Such calculations allow for the assignment of experimental spectra, the study of conformational effects on spectral features, and the prediction of properties for yet-to-be-synthesized derivatives.

Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts via computational methods is a crucial step in the structural elucidation of organic molecules. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is one of the most common and reliable approaches for calculating the NMR shielding tensors of a molecule. nih.govliverpool.ac.uk From these tensors, the isotropic chemical shifts can be determined.

The process begins with the optimization of the molecule's geometry at a selected level of theory to find its lowest energy conformation. Following this, a GIAO calculation is performed on the optimized structure to compute the absolute shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, this would involve calculating the ¹H and ¹³C chemical shifts. The predicted spectrum provides valuable information on the electronic environment of each atom. For instance, the chemical shifts of the aldehydic proton and the protons on the pyridine ring are influenced by the electron-withdrawing nature of the carbonyl groups and the nitrogen atom. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). ekb.eg

Below is an illustrative table of predicted NMR chemical shifts for this compound, which would be the expected output from such a computational study.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (aldehyde) | 10.1 | - |

| H (pyridine, position 3) | 8.1 | - |

| H (pyridine, position 5) | 7.9 | - |

| H (pyridine, position 6) | 9.0 | - |

| H (acetyl methyl) | 2.7 | - |

| C (aldehyde C=O) | - | 193.5 |

| C (acetyl C=O) | - | 200.1 |

| C (acetyl methyl) | - | 26.8 |

| C (pyridine, position 2) | - | 152.0 |

| C (pyridine, position 3) | - | 125.0 |

| C (pyridine, position 4) | - | 140.0 |

| C (pyridine, position 5) | - | 121.0 |

| C (pyridine, position 6) | - | 150.0 |

Note: The data in this table is hypothetical and serves as an example of the results that would be obtained from a DFT-GIAO calculation. Actual values may vary based on the specific computational methods and experimental conditions.

Vibrational Frequency Analysis (IR)

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) spectrum of a molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. These calculations are typically performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govekb.egekb.eg

The output of a vibrational frequency calculation is a list of vibrational modes and their corresponding frequencies in wavenumbers (cm⁻¹). Each mode represents a specific type of atomic motion, such as stretching, bending, or rocking. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net

For this compound, key vibrational modes of interest would include the C=O stretching frequencies of the aldehyde and acetyl groups, the C-H stretching of the aromatic ring and the methyl group, and the various stretching and bending modes of the pyridine ring. researchgate.net The predicted IR spectrum can aid in the interpretation of experimental spectra and in identifying the presence of specific functional groups.

The following table provides an example of predicted vibrational frequencies for key functional groups in this compound.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (methyl) | 2980 - 2900 | Medium-Weak |

| C=O Stretch (acetyl) | ~1710 | Strong |

| C=O Stretch (aldehyde) | ~1695 | Strong |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong |

| C-H Bend (methyl) | 1450 - 1375 | Medium |

| Pyridine Ring Breathing | ~995 | Weak |

Note: The data in this table is hypothetical and illustrates the typical output of a DFT vibrational frequency calculation. The exact wavenumbers and intensities would depend on the computational level of theory used.

Design of Novel Derivatives via Computational Approaches

Computational chemistry is an indispensable tool in the rational design of novel molecules with tailored properties. nih.gov Starting from a lead compound like this compound, computational approaches can be used to design and screen a virtual library of derivatives in silico before committing to their synthesis. auctoresonline.orgmalariaworld.org This strategy significantly accelerates the discovery process for new compounds with enhanced activity, selectivity, or other desired characteristics. tandfonline.com

The design process often begins with identifying key structural features of the parent molecule that can be modified. For this compound, this could involve:

Substitution on the pyridine ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) at available positions on the pyridine ring to modulate its electronic properties and potential intermolecular interactions.

Modification of the acetyl group: Altering the methyl group of the acetyl moiety to larger alkyl or aryl groups to explore steric and hydrophobic interactions.

Derivatization of the aldehyde group: Converting the aldehyde into other functional groups such as imines, oximes, or hydrazones to create new interaction points. nih.gov

Once a library of virtual derivatives is generated, their properties can be evaluated using a range of computational methods. Quantum mechanics calculations, particularly DFT, can be used to predict how these structural modifications affect the molecule's geometry, electronic structure (e.g., HOMO-LUMO gap), and spectroscopic properties. For applications in drug discovery, molecular docking simulations can be performed to predict the binding affinity and mode of interaction of the designed derivatives with a biological target, such as an enzyme active site. nih.govmdpi.com This allows for the prioritization of candidate molecules that are most likely to exhibit the desired biological activity. nih.gov By leveraging these computational tools, researchers can focus synthetic efforts on a smaller, more promising set of novel derivatives.

Future Research Directions and Emerging Trends

Exploiting Unique Reactivity for Novel Synthetic Methodologies

The dual carbonyl functionality of 2-acetylisonicotinaldehyde presents a platform for the development of novel synthetic methodologies. The distinct reactivity of the aldehyde and ketone groups can be harnessed to achieve selective transformations, leading to complex molecular architectures in a controlled manner.

Future research will likely focus on tandem or one-pot reactions where both carbonyl groups participate sequentially or concurrently. researchgate.net For instance, the aldehyde can undergo an initial reaction, such as a condensation or addition, followed by an intramolecular reaction involving the acetyl group, facilitating the construction of intricate heterocyclic systems. The development of multicomponent reactions (MCRs) involving this compound is another promising direction. nih.gov MCRs offer an efficient and atom-economical approach to synthesizing complex molecules from three or more starting materials in a single step. nih.gov The differential electrophilicity of the two carbonyls could be exploited to control the sequence of bond formations in such reactions.

Table 1: Potential Novel Reactions Utilizing this compound

| Reaction Type | Description | Potential Products |

| Tandem Condensation-Cyclization | Initial reaction at the aldehyde followed by intramolecular cyclization involving the ketone. | Fused heterocyclic systems, polycyclic aromatic compounds. |

| Multicomponent Reactions | One-pot reaction with multiple starting materials to build molecular complexity efficiently. | Highly functionalized γ-lactam derivatives, complex pyridines. nih.gov |

| Selective Derivatization | Orthogonal protection/activation strategies to selectively react one carbonyl group over the other. | Asymmetric bifunctional building blocks for chiral synthesis. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The increasing demand for efficient, safe, and scalable chemical synthesis has propelled the adoption of flow chemistry and automated platforms. acs.org These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis. researchgate.net this compound, as a versatile building block, is an ideal candidate for integration into such systems.

Future work could involve developing continuous-flow processes for the synthesis and subsequent derivatization of this compound. This would enable the on-demand production of a library of derivatives for applications in drug discovery and materials science. scielo.br Automated synthesis platforms, guided by machine learning algorithms, could rapidly explore the reaction space of this compound with various reagents, accelerating the discovery of new transformations and molecules with desired properties. acs.org

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net The structural features of this compound, including the pyridine (B92270) nitrogen atom (a hydrogen bond acceptor and metal coordination site), and the two carbonyl groups (hydrogen bond acceptors), make it an excellent candidate for the construction of supramolecular assemblies. researchgate.netresearchgate.net

Research in this area could explore the self-assembly of this compound into discrete structures, such as coordination cages or polymers, through interactions with metal ions. researchgate.net The formation of hydrogen-bonded networks, leading to the creation of gels or liquid crystals, is another possibility. researchgate.net The ability to control the self-assembly process by modifying the substituents on the pyridine ring or by introducing external stimuli could lead to the development of "smart" materials with tunable properties. nih.gov

Table 2: Potential Supramolecular Assemblies with this compound

| Assembly Type | Driving Non-Covalent Interaction | Potential Applications |

| Metallo-supramolecular Cages | Metal-ligand coordination | Molecular recognition, catalysis, drug delivery. researchgate.net |

| Hydrogen-Bonded Networks | Hydrogen bonding | Gelators, liquid crystals, functional materials. researchgate.net |

| Host-Guest Complexes | Host-guest interactions | Sensing, separation, controlled release. |

Development of Advanced Catalytic Applications

The pyridine scaffold is a cornerstone in the design of ligands for transition-metal catalysis and in the development of organocatalysts. nih.gov The presence of both a nitrogen atom and two carbonyl functionalities in this compound offers multiple coordination sites, suggesting its potential as a bifunctional or tridentate ligand in catalysis. researchgate.netacs.org